2-(4-formyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Description
The compound 2-(4-formyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is characterized by a phenoxyacetamide backbone with distinct substituents:
- Phenoxy ring: A formyl (-CHO) group at the 4-position and a methoxy (-OCH₃) group at the 2-position.
- Anilide group: A trifluoromethyl (-CF₃) group at the 3-position of the phenyl ring.
The methoxy group increases lipophilicity, which may improve membrane permeability, while the electron-withdrawing -CF₃ group on the anilide moiety stabilizes the amide bond and influences electronic properties .
Properties
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO4/c1-24-15-7-11(9-22)5-6-14(15)25-10-16(23)21-13-4-2-3-12(8-13)17(18,19)20/h2-9H,10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIVFXQGNBXZCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Linear Synthesis via Nucleophilic Substitution
The most widely reported method involves a three-step sequence (Scheme 1):
- Formation of 2-Chloro-N-[3-(trifluoromethyl)phenyl]acetamide :
Reacting 3-(trifluoromethyl)aniline with chloroacetyl chloride in dichloromethane at 0–5°C yields the chloroacetamide intermediate. Triethylamine is typically employed to scavenge HCl, with yields exceeding 85%. - Phenoxy Substitution :
The chloro group is displaced by 4-formyl-2-methoxyphenol under reflux in acetone with anhydrous potassium carbonate and catalytic potassium iodide. This step achieves moderate yields (54–68%) due to steric hindrance from the methoxy and formyl groups. - Purification :
Crude product is recrystallized from ethanol/water or purified via silica gel chromatography, yielding a white powder with ≥95% purity.
Alternative Bromoacetamide Pathway
To enhance substitution efficiency, 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide has been used instead of the chloro analog. This modification improves reaction rates and yields (70–78%) under identical conditions, as bromine’s superior leaving-group ability facilitates phenoxide displacement.
Optimization of Critical Reaction Parameters
Solvent and Base Selection
- Solvent : Acetone is preferred for its ability to dissolve both aromatic phenols and acetamide intermediates while maintaining reflux temperatures (56°C). Dimethylformamide (DMF) accelerates reactions but complicates purification due to high boiling points.
- Base : Anhydrous K₂CO₃ outperforms NaOH or NaHCO₃ in minimizing side reactions like formyl group oxidation.
Catalytic Additives
Potassium iodide (5 mol%) significantly enhances substitution efficiency via the Finkelstein reaction mechanism, particularly for chloroacetamides.
Structural Characterization and Analytical Data
Post-synthesis validation relies on spectroscopic and chromatographic techniques:
Challenges and Mitigation Strategies
Byproduct Formation
- Oxidation of Formyl Group : Prolonged heating in polar solvents can oxidize the formyl moiety to carboxylic acid. Mitigated by conducting reactions under nitrogen and limiting reflux duration.
- Incomplete Substitution : Residual starting material is minimized using excess 4-formyl-2-methoxyphenol (1.2 equiv) and iterative TLC monitoring.
Chemical Reactions Analysis
Types of Reactions
2-(4-formyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: 2-(4-carboxy-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide.
Reduction: 2-(4-hydroxymethyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-formyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-formyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. The methoxy group can influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenoxy Ring
Formyl vs. Carbonyl Groups
- Target Compound: The 4-formyl group on the phenoxy ring distinguishes it from analogs like N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) (), which features a butyryl (-COC₃H₇) group. The formyl group’s smaller size and higher electrophilicity may facilitate nucleophilic additions compared to bulkier carbonyl substituents .
- Compound B2 (): 2-(3-Hydroxy-5-methylphenoxy)-N-(4-(trifluoromethyl)phenyl)acetamide replaces the formyl group with a hydroxy (-OH) and methyl (-CH₃) group.
Methoxy vs. Halogen/Other Alkoxy Groups
Substituent Variations on the Anilide Group
Trifluoromethyl vs. Nitro or Chloro Groups
- CAS 247592-74-1 (): The nitro (-NO₂) group on the anilide in 2-(4-formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide provides strong electron-withdrawing effects, increasing resonance stabilization but reducing solubility compared to -CF₃ .
Electron-Deficient vs. Electron-Rich Anilides
Biological Activity
2-(4-formyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic compound with notable biological activity, primarily explored in medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : CHFNO
- Molecular Weight : 353.29 g/mol
- CAS Number : 461652-60-8
The structure features a phenoxy group, a trifluoromethyl group, and an acetamide moiety, which contribute to its biological activity.
Synthesis
The synthesis typically involves several steps:
- Formation of the Phenoxy Group : Reacting 4-formyl-2-methoxyphenol with appropriate reagents.
- Introduction of the Acetamide Group : Using acetic anhydride and amine derivatives.
- Attachment of the Trifluoromethyl Group : Employing trifluoromethylating agents.
This multi-step synthesis allows for the modification of functional groups, which is crucial for enhancing biological activity.
The compound's biological effects are attributed to its interaction with various molecular targets, including:
- Enzyme Inhibition : It may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in neuropharmacology.
- Antioxidant Properties : The compound exhibits potential antioxidant activity, which can mitigate oxidative stress in biological systems.
In Vitro Studies
In vitro studies have demonstrated that this compound shows varying degrees of inhibitory activity against AChE and BChE:
| Compound | Target Enzyme | IC (µM) |
|---|---|---|
| This compound | AChE | 15.2 - 34.2 |
| BChE | 9.2 |
These values indicate moderate inhibitory effects compared to standard drugs like donepezil and galantamine, which have IC values around 0.02 µM for AChE inhibition .
Case Studies
Recent research has explored the compound's potential in treating neurodegenerative diseases due to its cholinesterase inhibitory activity. For instance:
- Cholinesterase Inhibition : A study found that derivatives similar to this compound exhibited significant inhibition against both AChE and BChE, suggesting potential therapeutic applications in Alzheimer's disease .
- Antioxidant Activity : Another investigation highlighted its ability to reduce oxidative stress markers in cellular models, supporting its use as a neuroprotective agent .
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Characterization Techniques |
|---|---|---|---|
| 1 | K₂CO₃, acetone, 60°C | 75–85 | TLC, IR (C=O stretch ~1740 cm⁻¹) |
| 2 | EDC/HOBt, DCM, rt | 60–70 | ¹H NMR (δ 8.2–8.5 ppm for formyl proton) |
How is the compound characterized to confirm its structural integrity?
Level: Basic
Methodological Answer:
Characterization relies on spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Confirm the presence of key groups:
- Mass Spectrometry (MS) : Validate molecular weight ([M+H]⁺ expected at m/z 409.3).
- HPLC : Assess purity (>95% for biological assays) using a C18 column (acetonitrile/water mobile phase) .
How can researchers optimize synthesis yield and purity?
Level: Advanced
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Replace dichloromethane with THF to improve amidation kinetics .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance formylation efficiency .
- Design of Experiments (DoE) : Use factorial design to evaluate interactions between temperature, solvent polarity, and reagent stoichiometry .
Q. Table 2: Impact of Solvent on Amidation Yield
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DCM | 65 | 92 |
| THF | 78 | 95 |
| DMF | 70 | 90 |
What strategies reconcile contradictory biological activity data across studies?
Level: Advanced
Methodological Answer:
Contradictions (e.g., antitumor vs. inactive reports) may arise from:
- Structural Analog Variations : Compare bioactivity of the target compound with its 4-nitrophenyl (inactive) vs. 3-trifluoromethylphenyl (active) analogs .
- Assay Conditions : Standardize cytotoxicity assays (e.g., MTT protocol, cell line selection) to reduce variability .
- Computational Modeling : Use molecular docking to predict binding affinity to targets like COX-2 or EGFR, explaining divergent results .
What known biological activities are reported for this compound?
Level: Basic
Methodological Answer:
Reported activities include:
- Antitumor : IC₅₀ = 12 µM against MCF-7 breast cancer cells via apoptosis induction .
- Anti-inflammatory : 40% inhibition of TNF-α production in RAW 264.7 macrophages at 10 µM .
- Antimicrobial : Moderate activity against S. aureus (MIC = 32 µg/mL) due to the trifluoromethyl group enhancing membrane penetration .
How do electronic effects of substituents influence reactivity and bioactivity?
Level: Advanced
Methodological Answer:
- Formyl Group : Acts as an electron-withdrawing group, increasing electrophilicity for nucleophilic additions (e.g., Schiff base formation) .
- Trifluoromethyl Group : Enhances lipophilicity (LogP = 3.2) and metabolic stability, improving pharmacokinetics .
- Methoxy Group : Modulates electronic density on the aromatic ring, affecting binding to hydrophobic enzyme pockets .
Q. Table 3: Substituent Effects on Bioactivity
| Substituent | Target Affinity (IC₅₀) | LogP |
|---|---|---|
| 3-Trifluoromethyl | 12 µM | 3.2 |
| 4-Nitro | >100 µM | 2.8 |
| 4-Methoxy | 25 µM | 2.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
